Product packaging for 4-(2-Fluorophenyl)benzoate(Cat. No.:)

4-(2-Fluorophenyl)benzoate

Cat. No.: B14041101
M. Wt: 215.20 g/mol
InChI Key: SLKZDWAZOKIEEU-UHFFFAOYSA-M
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Description

4-(2-Fluorophenyl)benzoate is a fluorinated organic compound that serves as a versatile chemical building block in medicinal chemistry and materials science research. The incorporation of a fluorine atom on the phenyl ring can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for developing new active substances . Researchers utilize this and similar fluorinated benzoates as key intermediates in the synthesis of diverse molecular libraries. For instance, structurally related compounds have been investigated for their potential as anticonvulsant agents and as cores for novel anti-inflammatory and analgesic molecules with enhanced gastric tolerability . The compound's structure is also of interest in crystal engineering and the formation of pharmaceutical co-crystals or salts, which aim to improve the physicochemical properties of active ingredients, such as solubility and bioavailability . As a reagent, it is employed in coupling reactions, the construction of complex heterocycles, and in the design of functional materials . This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FO2- B14041101 4-(2-Fluorophenyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8FO2-

Molecular Weight

215.20 g/mol

IUPAC Name

4-(2-fluorophenyl)benzoate

InChI

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)/p-1

InChI Key

SLKZDWAZOKIEEU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)[O-])F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Studies of 4 2 Fluorophenyl Benzoate

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for 4-(2-Fluorophenyl)benzoate is not publicly available in the searched literature, analysis of closely related fluorinated phenyl benzoate (B1203000) structures provides valuable insights into the expected molecular architecture. The principles of crystal packing, conformational analysis, and intermolecular interactions observed in these analogues offer a strong predictive framework for the solid-state characteristics of the title compound.

ParameterRepresentative Value (2-chloro-6-fluorophenyl 4-chlorobenzoate)
Crystal SystemMonoclinic
a (Å)Value not specified in abstract
b (Å)Value not specified in abstract
c (Å)Value not specified in abstract
α (°)90
β (°)Value not specified in abstract
γ (°)90
V (ų)Value not specified in abstract
ZValue not specified in abstract

Note: This data is for a related compound and serves as an illustrative example.

The conformation of this compound is largely defined by the dihedral angle between the two aromatic rings. This angle is crucial as it dictates the molecule's three-dimensional shape and its ability to interact with its neighbors. In a similar molecule, 2-chloro-6-fluorophenyl 4-chlorobenzoate (B1228818), the dihedral angle between the two aromatic rings was found to be 49.96 (12)°. iucr.org The ester linkage (C-O-C=O) also possesses a degree of rotational freedom. The conformation around this linkage, whether syn or anti with respect to the fluorine substituent, would significantly impact the molecular dipole moment and packing efficiency. Studies on other phenyl benzoates indicate that the planarity of the ester group relative to the phenyl rings is a key conformational feature. acs.orgiucr.org

The stability of the crystal lattice of this compound would be a result of a network of non-covalent interactions. Based on studies of analogous compounds, several key interactions are anticipated:

C-H···O Hydrogen Bonds: These are expected to be a dominant and robust feature, often forming chains or dimeric motifs that are crucial for the supramolecular architecture. acs.orgiucr.org In 2-chloro-6-fluorophenyl 4-chlorobenzoate, intermolecular C—H···O hydrogen bonds link the molecules into chains. iucr.org

C-H···F Hydrogen Bonds: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds, which play a significant role in directing the crystal packing of many fluorinated organic compounds. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the connectivity and electronic environment of atoms within a molecule in solution.

While specific NMR data for this compound were not found, the expected chemical shifts can be predicted based on analogous structures.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on both phenyl rings. The protons on the benzoate ring would appear as a set of multiplets, with the protons ortho to the carbonyl group shifted downfield. The protons on the 2-fluorophenyl ring would also present as a complex set of multiplets due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift (~165 ppm). The carbon atoms of the aromatic rings would appear in the range of ~110-150 ppm. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, and other carbons in its vicinity would show smaller, multi-bond couplings.

A supporting information document for a related compound, (4-fluorophenyl)(phenyl)methanol, provides some insight into the chemical shifts that might be expected. rsc.org

AtomPredicted Chemical Shift Range (ppm)
Carbonyl C~165
Aromatic C~110 - 150
Aromatic C-F~155 - 165 (with large ¹JCF)

Note: These are predicted values based on general knowledge and data from similar compounds.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. The ¹⁹F NMR spectrum would consist of a single resonance, likely a multiplet due to coupling with the ortho protons on the phenyl ring. The precise chemical shift can provide information about intramolecular interactions, such as those with the ester group, and intermolecular interactions in solution. General studies on fluorinated aromatic compounds show that ¹⁹F chemical shifts can be a valuable tool for monitoring interactions and degradation. nih.gov

2D NMR Techniques for Complex Spectral Analysis

While one-dimensional (1D) NMR spectra provide essential information regarding the chemical environment and connectivity of atoms, complex molecules like this compound often exhibit overlapping signals in their ¹H NMR spectra, making unambiguous assignments challenging. Two-dimensional (2D) NMR spectroscopy disperses these signals across a second frequency dimension, revealing correlations between nuclei and providing a more complete picture of the molecular architecture. researchgate.netic.ac.uk

For this compound, several 2D NMR experiments are critical for a definitive structural assignment:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the spectrum of this compound, COSY would reveal the coupling networks within the two distinct aromatic rings. For the benzoate moiety, correlations would be observed between the ortho and meta protons. For the 2-fluorophenyl group, a more complex network of correlations would be seen, further influenced by fluorine-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the ¹³C NMR spectrum. Each C-H bond in the molecule would appear as a cross-peak, definitively linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is arguably the most powerful tool for assembling the molecular fragments. For this compound, HMBC is crucial for connecting the two aromatic rings across the ester linkage. A key correlation would be expected between the protons on the 2-fluorophenyl ring (ortho and para to the oxygen) and the ester carbonyl carbon of the benzoate group. Conversely, protons on the benzoate ring would show correlations to the same carbonyl carbon.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise connectivity and structure of this compound. mdpi.come-bookshelf.de

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and can provide insights into molecular conformation and intermolecular interactions in the solid state. americanpharmaceuticalreview.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For an ester like this compound, the FT-IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. acs.org This band is typically observed in the range of 1720-1750 cm⁻¹. For the closely related isomer, 4-Fluorophenyl 2-fluorobenzoate, this peak is reported at 1748 cm⁻¹, suggesting a similar value for the title compound. acs.org

Other significant bands in the FT-IR spectrum would include:

C-O Stretching: Two distinct C-O stretching vibrations associated with the ester linkage are expected in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of medium to weak intensity appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is anticipated in the 1250-1050 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear as strong bands in the 900-675 cm⁻¹ region, the exact positions of which are diagnostic of the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Ester C=O Stretch~1748Very Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O Stretch1300-1000Strong
C-F Stretch1250-1050Strong
Aromatic C-H Bend (out-of-plane)900-675Strong

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectral peaks correspond to vibrational modes that cause a change in the polarizability of the molecule. While C=O stretching is visible in both, it is often weaker in Raman spectra compared to IR. Conversely, symmetric and non-polar vibrations, such as the C=C stretching of aromatic rings, often produce strong signals in Raman spectra. researchgate.netgoogle.com

For this compound, Raman spectroscopy would be particularly useful for analyzing:

Ring Breathing Modes: The symmetric vibrations of the benzene rings, which involve the entire ring expanding and contracting, give rise to characteristic and often intense Raman bands. For 1,4-disubstituted benzene rings, this mode is often reported in the 880-780 cm⁻¹ region. researchgate.net

C-S bonds: In related molecules, C-S stretching modes are reported at various wavenumbers, for example at 714 cm⁻¹ or 622 cm⁻¹. researchgate.net

By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved due to the complementary nature of the selection rules for IR absorption and Raman scattering. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). rsc.org For this compound (C₁₃H₉FO₂), the calculated exact mass of the molecular ion [M]⁺ is 216.0587. HRMS analysis would be expected to find a molecular ion peak with an m/z value that matches this calculated mass to within a few parts per million (ppm), thus confirming the molecular formula.

Beyond molecular formula confirmation, the mass spectrum reveals the compound's fragmentation pattern under ionization, providing valuable structural information. For an ester like this compound, the primary fragmentation pathways would involve the cleavage of the ester bond. Key expected fragments would include:

Benzoyl Cation: Cleavage of the C-O bond can generate the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak in the mass spectra of benzoate esters.

2-Fluorophenoxy Radical/Cation: The other part of the molecule could be detected as the 2-fluorophenoxy radical or, following ionization, the 2-fluorophenoxy cation (FC₆H₄O⁺) at m/z 111.

Loss of CO: The benzoyl cation (m/z 105) can further fragment by losing a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.

Studying these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Table 2: Predicted HRMS Fragments for this compound
Fragment IonFormulaCalculated Exact Mass (m/z)
[M]⁺C₁₃H₉FO₂⁺216.0587
[C₇H₅O]⁺C₇H₅O⁺105.0340
[C₆H₄FO]⁺C₆H₄FO⁺111.0246
[C₆H₅]⁺C₆H₅⁺77.0391

Computational and Theoretical Research on this compound Remains Limited

The nomenclature "this compound" can be ambiguous. It could potentially refer to different isomers, such as an ester of 4-(2-fluorophenyl)phenol (B1330676) with benzoic acid, or more commonly, an ester derivative of 4-(2-fluorophenyl)benzoic acid. Without a specified ester group (e.g., methyl, ethyl, phenyl), a definitive search for this exact compound is challenging.

While computational studies have been conducted on structurally related compounds containing fluorophenyl or benzoate moieties ajchem-a.comresearchgate.netrsc.orgsciety.orgajchem-a.comresearchgate.netresearchgate.net, the strict focus on "this compound" as requested prevents the inclusion of this information. The scientific community has explored the properties of similar molecules, for instance, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) ajchem-a.com and various fluorinated benzoate derivatives bldpharm.comaablocks.comchemscene.comiucr.org, often employing DFT for geometry optimization and electronic property analysis ajchem-a.comresearchgate.netajchem-a.com. Molecular dynamics simulations have also been applied to understand the behavior of related liquid crystal-forming benzoates acs.orgresearchgate.net.

However, a dedicated body of research focusing solely on the computational and theoretical properties of this compound, as outlined in the query, remains to be published. Therefore, the creation of data tables and detailed findings for the specified subsections is not currently possible.

Computational and Theoretical Investigations of 4 2 Fluorophenyl Benzoate

Intermolecular Interaction Analysis

The assembly of molecules into a stable crystal lattice is directed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material. For 4-(2-Fluorophenyl)benzoate, computational methods such as Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to dissect and characterize these forces.

Hirshfeld Surface Analysis for Quantifying Crystal Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. By partitioning crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of all pro-molecule distributions, it provides a graphical representation of how neighboring molecules interact.

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii. nih.gov

The table below details the expected intermolecular contacts for this compound and their typical percentage contributions to the Hirshfeld surface, based on analyses of analogous molecular crystals. nih.govnih.goviucr.org

Intermolecular Contact TypeDescriptionTypical Contribution to Hirshfeld Surface (%)
H···H Represents interactions between hydrogen atoms on adjacent molecules; generally the most frequent contact.~25 - 55%
C···H / H···C Involves interactions between carbon and hydrogen atoms, often part of C-H···π interactions.~15 - 35%
O···H / H···O Corresponds to C-H···O hydrogen bonds, typically involving the carbonyl oxygen atom.~10 - 20%
F···H / H···F Represents interactions involving the fluorine atom, contributing to the stability of the crystal lattice.~5 - 15%
C···C Indicates π-π stacking interactions between the aromatic rings.~2 - 10%

This interactive table summarizes the primary intermolecular contacts and their general contribution ranges as determined by Hirshfeld surface analysis for similar organic compounds.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and molecular structure. nih.gov This analysis centers on identifying critical points in the electron density topology, particularly bond critical points (BCPs), which exist between any two atoms that are considered bonded. mdpi.comnih.gov The properties of the electron density at these BCPs are used to characterize the nature and strength of both covalent and non-covalent interactions. nih.govresearchgate.net

Key QTAIM parameters at a BCP include:

Electron Density (ρb): The magnitude of ρb correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. For shared interactions (covalent bonds), ∇²ρb is negative, signifying a concentration of electron density. For closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces), ∇²ρb is positive, indicating a depletion of electron density in the internuclear region. wiley-vch.de

Bond Ellipticity (ε): This parameter measures the anisotropy of the electron density around the bond path. A value of ε close to zero indicates a cylindrically symmetric bond (like a σ bond), while significantly higher values suggest π-character, as seen in double or aromatic bonds. wiley-vch.dersc.orgbenthamdirect.com For example, the ellipticity of an aromatic C-C bond in benzene (B151609) is approximately 0.23. wiley-vch.de

For this compound, QTAIM analysis can differentiate the strong, shared covalent bonds within the molecule from the weak, closed-shell intermolecular interactions that stabilize the crystal structure.

Bond / Interaction TypeExpected Nature of InteractionExpected Sign of ∇²ρbExpected Ellipticity (ε)
C-C (Aromatic) Covalent, SharedNegative (-)> 0.1 (Significant)
C=O (Carbonyl) Covalent, Shared, PolarNegative (-)> 0.1 (Significant)
C-O (Ester) Covalent, Shared, PolarNegative (-)~0 (Low)
C-F Covalent, Shared, PolarNegative (-)~0 (Low)
C-H···O (Intermolecular) Non-covalent, Closed-shellPositive (+)Variable (Low)
C-H···F (Intermolecular) Non-covalent, Closed-shellPositive (+)Variable (Low)

This interactive table outlines the expected QTAIM parameters for the primary chemical bonds and intermolecular interactions in this compound.

Molecular Docking Studies (Focused on Interaction Mechanisms, not Biological Activity)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sarpublication.combohrium.com The primary goal is to understand the molecular recognition process by identifying the most stable binding poses and characterizing the intermolecular interactions that stabilize the complex. nih.goviaanalysis.com This process does not determine biological activity but rather elucidates the physicochemical mechanisms of binding. nih.gov

The docking process involves several key steps:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Grid Generation: A grid box is defined around the active site of the protein, specifying the volume in which the docking algorithm will search for binding poses.

Docking Simulation: A search algorithm, such as a Lamarckian genetic algorithm, explores various conformations and orientations of the ligand within the receptor's active site. scispace.com

Scoring and Analysis: Each generated pose is evaluated by a scoring function that estimates the binding affinity (often as a free energy of binding). mdpi.com The resulting poses are then analyzed to identify the key intermolecular interactions responsible for binding. nih.gov

The binding of a ligand like this compound to a protein active site is governed by a combination of non-covalent interactions. nih.gov These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking interactions. mdpi.comcambridgemedchemconsulting.com The specific functional groups on the ligand determine its potential interaction patterns.

Functional Group on this compoundPotential Interaction TypePotential Interacting Protein Residue(s)
Carbonyl Oxygen (C=O) Hydrogen Bond AcceptorSerine (SER), Threonine (THR), Tyrosine (TYR), Asparagine (ASN)
Ester Oxygen (C-O-C) Hydrogen Bond AcceptorSerine (SER), Threonine (THR)
Fluorine Atom Weak Hydrogen Bond AcceptorGlycine (GLY), Alanine (ALA) (via backbone N-H)
2-Fluorophenyl Ring π-π Stacking, HydrophobicPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP), Leucine (LEU)
Benzoate (B1203000) Ring π-π Stacking, HydrophobicPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP), Valine (VAL)

This interactive table details the potential non-covalent interactions between the functional moieties of this compound and common amino acid residues found in protein binding sites.

Reactivity and Reaction Mechanistic Studies Involving 4 2 Fluorophenyl Benzoate

Hydrolysis Kinetics and Mechanism of the Ester Linkage

The hydrolysis of 4-(2-fluorophenyl)benzoate involves the cleavage of the ester bond to yield benzoic acid and 2-fluorophenol (B130384). This reaction can be catalyzed by either acid or base. jk-sci.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis is effectively irreversible and follows a well-established nucleophilic acyl substitution mechanism. chemistrysteps.comstudysmarter.co.uk The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. jk-sci.com Subsequently, the intermediate collapses, expelling the 2-fluorophenoxide anion as the leaving group, which is a relatively good leaving group due to the electron-withdrawing effect of the ortho-fluorine atom. The final step is a rapid acid-base reaction where the liberated phenoxide deprotonates the newly formed benzoic acid, driving the reaction to completion.

The kinetics of alkaline hydrolysis for substituted phenyl benzoates are typically second-order, being first-order with respect to both the ester and the hydroxide ion. The presence of the electron-withdrawing fluorine atom on the phenoxy group of this compound would be expected to increase the rate of hydrolysis compared to unsubstituted phenyl benzoate (B1203000). This is because the fluorine atom enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting phenoxide leaving group. cas.cz Studies on related substituted phenyl benzoates have shown that the inductive effect from an ortho substituent is a significant factor in the hydrolysis rate. cas.czrsc.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the hydrolysis is a reversible process. dalalinstitute.com The mechanism begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. jk-sci.com A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a series of proton transfers, the 2-fluorophenol molecule is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields benzoic acid. To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.com

Transesterification Reactions with Various Alcohols/Phenols

Transesterification is a process where the 2-fluorophenyl group of the ester is exchanged with the organic group of another alcohol or phenol (B47542). This reaction can be catalyzed by either acids or bases and is an equilibrium process. nih.gov

Mechanism: The mechanism is analogous to that of hydrolysis. scispace.com

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon.

Acid-catalyzed transesterification involves the protonation of the ester's carbonyl oxygen to make it more electrophilic and susceptible to attack by a neutral alcohol molecule.

In both cases, a tetrahedral intermediate is formed, which can then collapse to either revert to the starting materials or proceed to the new ester and 2-fluorophenol. To favor the formation of the desired product, the incoming alcohol is often used in large excess as the solvent.

Reaction Type Catalyst Key Mechanistic Feature Driving Force
Base-CatalyzedBase (e.g., NaOR')Formation of a potent alkoxide nucleophile.Use of excess alcohol/phenol (R'OH) as solvent.
Acid-CatalyzedAcid (e.g., H₂SO₄)Protonation and activation of the carbonyl group.Use of excess alcohol/phenol (R'OH) as solvent.

Aromatic Substitution Reactions on the Fluorophenyl and Benzoate Moieties

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the different substituents they bear.

Nucleophilic Aromatic Substitution on the Fluorine-Containing Ring

The fluorine-containing phenyl ring can undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom is replaced by a nucleophile. evitachem.com The SNAr reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org Although the ester group is not directly attached to this ring, the inherent electronegativity of the fluorine atom itself makes the ring somewhat electron-deficient and susceptible to attack by strong nucleophiles. core.ac.uk

The mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk

Elimination: The aromaticity is restored by the departure of the fluoride (B91410) ion, which is a competent leaving group in SNAr reactions. masterorganicchemistry.com

Recent studies have also proposed concerted (cSNAr) mechanisms, where bond formation and bond-breaking occur in a single step, particularly for aryl fluorides. nih.govstrath.ac.ukrsc.org

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group (-COOR'). This substituent directs incoming electrophiles primarily to the meta position. In the case of this compound, the substituent on the benzoate ring is the -O-(2-fluorophenyl) group. The oxygen atom, through its lone pairs, can act as a resonance-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions. collegedunia.comzigya.com However, the bulky nature of the substituent might sterically hinder the ortho positions. zigya.com Therefore, nitration of phenyl benzoate, a similar compound, predominantly yields the para-substituted product. vedantu.comvedantu.com

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃).

Oxidative and Reductive Transformations of the Ester and Aromatic Groups

Reduction: The ester functional group in this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols: benzyl (B1604629) alcohol and 2-fluorophenol, after an acidic workup. numberanalytics.comlibretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. numberanalytics.comlibretexts.org Under controlled conditions with less reactive hydrides like diisobutylaluminum hydride (DIBAL-H) at low temperatures, it is possible to selectively reduce the ester to an aldehyde. numberanalytics.comdavuniversity.org

The aromatic rings are generally resistant to reduction under mild conditions. libretexts.org However, they can be hydrogenated to the corresponding cyclohexane (B81311) rings under more forceful conditions, such as high pressure and temperature, using catalysts like rhodium on carbon or platinum. libretexts.orgrsc.orgnumberanalytics.com

Transformation Reagent(s) Product(s)
Ester Reduction (Complete)1. LiAlH₄, 2. H₃O⁺Benzoic acid and 2-fluorophenol
Ester Reduction (Partial)1. DIBAL-H (low temp), 2. H₂OBenzaldehyde and 2-fluorophenol
Aromatic Ring ReductionH₂, Rh/C or Pt (high pressure/temp)Cyclohexylmethanol and 2-fluorocyclohexanol

Oxidation: The aromatic rings in this compound are generally stable towards oxidation due to their aromaticity. openstax.orgtandfonline.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions might lead to the degradation of the molecule. masterorganicchemistry.com Unlike alkylbenzenes, there are no alkyl side chains on the aromatic rings to be oxidized to carboxylic acids. openstax.org The oxidation of the molecule would likely require specific conditions, potentially involving radical reactions or specialized catalysts. google.com

Reactions as a Building Block in Complex Chemical Syntheses

The varied reactivity of this compound makes it a potentially useful building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. evitachem.com The fluorophenyl moiety is a common structural feature in many bioactive compounds.

The key reactions that enable its use as a synthetic intermediate include:

Ester Hydrolysis: To unmask the benzoic acid and 2-fluorophenol components for further functionalization.

Nucleophilic Aromatic Substitution: Allowing for the introduction of various nucleophiles at the fluorine position to build molecular complexity. This is a key strategy for creating diverse libraries of compounds. core.ac.ukontosight.ai

Electrophilic Aromatic Substitution: To further functionalize the benzoate ring, although the directing effects of the ester group must be considered.

For example, the synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), an important precursor for introducing fluorine-18 (B77423) into biomolecules for PET imaging, involves nucleophilic substitution on a benzoate derivative. mdpi.com While not directly starting from this compound, this illustrates the utility of fluorinated benzoate structures in complex synthesis. The presence of both a modifiable ester linkage and a reactive fluorinated ring provides two distinct handles for sequential chemical transformations.

Advanced Applications of 4 2 Fluorophenyl Benzoate and Its Analogues in Materials Science and Organic Synthesis

Liquid Crystal Research and Display Technologies

Synthesis and Mesophase Behavior of Fluorinated Benzoate (B1203000) Liquid Crystals

The synthesis of fluorinated benzoate liquid crystals typically involves multi-step organic reactions. A common route is the esterification of a fluorinated phenol (B47542) with a substituted benzoic acid or acyl chloride. For instance, compounds like 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate are synthesized by reacting a fluorinated phenol derivative with an alkoxybenzoic acid. researchgate.netnih.gov The molecular structures are generally confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR), along with elemental analysis. researchgate.netnih.govtandfonline.commdpi.com

The introduction of fluorine atoms into the phenyl benzoate core has a pronounced effect on the resulting mesophase behavior. The type and stability of the liquid crystal phases (mesophases) are highly dependent on the number and position of the fluoro substituents, as well as the length of terminal alkoxy chains. tandfonline.comup.ac.zamdpi.com

Nematic Phase: Many fluorinated phenyl benzoate derivatives exhibit a nematic (N) phase. mdpi.comsemanticscholar.org The introduction of terminal polar groups, including fluorine, can induce or stabilize the nematic phase in compounds that might otherwise be non-mesomorphic. mdpi.comsemanticscholar.org However, increasing the number of lateral fluoro-substituents on the terminal phenyl groups can sometimes decrease nematic stability (lower the clearing point, TN-I). tandfonline.com

Smectic Phase: The presence of fluorine often promotes the formation of smectic (Sm) phases, particularly the smectic A (SmA) and smectic C (SmC) phases. tandfonline.comtandfonline.comtandfonline.com For example, 4-cyanophenyl 4-perfluoroalkylbenzoates were found to show smectic liquid crystalline properties. tandfonline.com An increase in the number of fluoro-substituents at certain positions can enhance the stability and broaden the temperature range of the SmA phase. tandfonline.comtandfonline.com The micro-segregation effect of perfluorinated segments is a key factor in the formation of highly stable smectic mesophases. researchgate.net

Chiral Phases: In chiral systems, fluorine substitution significantly influences the properties of the ferroelectric smectic C* (SmC) phase and cholesteric (N) phases. up.ac.za The 2,3-difluorophenyl unit, for example, has been shown to stabilize the SmC* and cholesteric phases while suppressing the SmA phase. up.ac.za

The mesomorphic behavior is a delicate balance of intermolecular forces. While lateral fluorine substitution can disrupt molecular packing due to steric effects and reduce mesophase stability, its high polarity can also enhance dipole-dipole interactions, which may stabilize certain mesophases. researchgate.net

Compound TypeObserved MesophasesKey Structural FeaturesReference
2-fluoro-4-((4-(alkyloxy)phenyl)diazenyl)phenyl 4-substitutedbenzoatesNematic (N)Lateral fluorine atom, terminal polar groups mdpi.comsemanticscholar.org
4-cyanophenyl 4-perfluoroalkylbenzoatesSmectic (Sm)Terminal perfluoroalkyl chain tandfonline.com
(S)-4-n-octyloxy-2,3-difluorobiphenyl-4'-yl benzoatesCholesteric (N), Smectic C (SmC*)Lateral 2,3-difluoro substitution, chiral center up.ac.za
4-(4'-n-alkyloxyphenyl)acetylenyl-2,6-difluorophenyl benzoatesNematic (N), Smectic A (SmA)Lateral difluoro substitution tandfonline.com
4-trifluoromethylphenyl 4-n-alkoxybenzoatesMesomorphic (unspecified)Terminal trifluoromethyl and alkoxy groups tandfonline.com

Characterization of Phase Transitions (Isotropic, Nematic, Smectic)

The identification and characterization of liquid crystal phases and their transitions are primarily accomplished using two complementary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). tandfonline.comsemanticscholar.orgresearchgate.net

Polarized Optical Microscopy (POM): This is a qualitative technique used to identify mesophases by observing the unique optical textures they exhibit under a microscope with crossed polarizers. The isotropic liquid phase appears dark (extinguished), as it does not affect the polarization of light. In contrast, anisotropic phases like nematic and smectic are birefringent and produce characteristic textures. For example, the nematic phase is often identified by its "schlieren" or "marbled" texture, while smectic phases show "focal-conic" or "fan-shaped" textures. By heating and cooling the sample on a controlled stage, the temperatures at which these textures appear and disappear can be recorded, corresponding to the phase transition temperatures. tandfonline.comup.ac.zaresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions are detected as peaks or changes in the baseline of the DSC thermogram. The transition from a crystalline solid to a liquid crystal phase (melting) and from a liquid crystal to the isotropic liquid (clearing) are endothermic events, appearing as peaks on heating. The reverse transitions on cooling are exothermic. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. mdpi.comsemanticscholar.orgacs.org For instance, a DSC thermogram for a difluoro substituted phenylazophenyl benzoate derivative clearly showed transitions for Cr-N (crystal to nematic), N-I (nematic to isotropic), and, on cooling, I-N, N-SmA (nematic to smectic A), and SmA-Cr.

These two methods are powerful when used together. POM confirms the nature of the phase, while DSC provides precise thermodynamic data about the transition. nih.govsemanticscholar.org

Compound/SeriesTransition TypeTransition Temperature (°C)MethodReference
Difluoro substituted 4-(phenylazo)phenyl-4"-dodecyloxybenzoateNematic to Isotropic (N-I)374 (Heating) / 370 (Cooling)DSC, POM
Nematic to Smectic A (N-SmA)337 (Cooling)
4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB)Crystal to Nematic (Cr-N)14.2 (287.35 K)Adiabatic Calorimetry, DSC researchgate.net
Nematic to Isotropic (N-I)24.0 (297.15 K)
4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(hexyloxy)benzoateMelting Point (m.p.)116.0DSC nih.gov
4-F-BDC (a fluorinated BDC derivative)Solid to Liquid Crystal (S-LC)140 (413 K)DSC acs.org

Investigation of Thermodynamic Properties and Enthalpies of Phase Transitions

The thermodynamic properties of phase transitions, particularly the enthalpy (ΔH) and entropy (ΔS) changes, provide crucial insights into the molecular ordering and stability of liquid crystalline phases. These parameters are typically determined from the analysis of DSC thermograms, where the enthalpy of a transition is calculated from the area of the corresponding peak. researchgate.netrsc.org

The enthalpy of fusion (ΔHfus), the transition from the crystalline solid to the first liquid crystal phase or isotropic liquid, reflects the energy required to overcome the crystal lattice forces. For example, the enthalpy of fusion for 4-cyano-2-fluorophenyl 4-pentoxybenzoate was measured to be 8.65 kcal/mol (approx. 36.2 kJ/mol) at its melting point of 359.7 K. nist.gov In another study on 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB), the fusion enthalpy of its most stable crystalline form (Crystal III) was found to be 303.93 K. researchgate.net

The enthalpy of the clearing transition (nematic to isotropic, ΔHN-I) is generally much smaller than the enthalpy of fusion. This is because the nematic phase already possesses a degree of orientational disorder, and the transition to the isotropic liquid only involves the loss of long-range orientational order. For 5CFPB, the clearing enthalpy was determined to be 526 J/mol, with a corresponding entropy change of 1.88 J·K−1·mol−1. researchgate.net

The transition entropy (ΔS = ΔH/T) is a measure of the change in disorder during a phase transition. rsc.org Studies on fluorinated triphenylene (B110318) derivatives have shown that the total transition entropy can indicate the degree of order in the crystalline structure. rsc.org The introduction of fluorine can influence intermolecular interactions, which in turn affects the free energy of the different phases and thus alters the transition temperatures and enthalpies. rsc.org

CompoundTransitionTransition Temperature (K)Enthalpy (ΔH)Entropy (ΔS)Reference
4-cyano-2-fluorophenyl 4-pentoxybenzoateFusion (Cr → I)359.78.65 kcal/mol (~36.2 kJ/mol)N/A nist.gov
4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB)Fusion (Cr III → I)303.93N/AN/A researchgate.net
Clearing (N → I)~297526 J/mol1.88 J·K⁻¹·mol⁻¹ researchgate.net
Fluorinated Triphenylene DerivativesCrystal → Isotropic / LC → IsotropicVariableCalculated from DSCUsed to compare ordering rsc.org

Dielectric Properties and Molecular Dynamics in Liquid Crystalline Phases

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and dielectric properties of fluorinated liquid crystals. tandfonline.comtandfonline.com The introduction of the highly polar C-F bond significantly impacts the dielectric anisotropy (Δε), which is a crucial parameter for display applications. researchgate.net Fluorinated phenyl benzoates often exhibit a large positive dielectric anisotropy, which is desirable for devices using twisted nematic (TN) or in-plane switching (IPS) modes. researchgate.net

Dielectric spectroscopy studies on fluorinated liquid crystals reveal several relaxation processes associated with different molecular motions: tandfonline.comtandfonline.comresearchgate.net

Flip-flop motion: This is the reorientation of the molecule around its short axis. It is typically observed as a low-frequency relaxation mode in the nematic phase. tandfonline.com

Precessional motion: This involves the wobbling motion of the molecule around the director axis.

Collective motions: In chiral and ferroelectric phases like SmC*, collective motions such as the Goldstone mode (fluctuations of the helical phase) and the soft mode (fluctuations of the tilt angle) can be observed. tandfonline.com

A study of 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) identified relaxation processes related to flip-flop motion and reptation-like movements within nanopores. tandfonline.com In another study on a fluorinated ferroelectric liquid crystal, complex dynamics involving molecular and collective processes were identified across various smectic phases (SmC, SmCA, and SmI*A). tandfonline.com The presence of fluorine atoms can influence the activation energies of these relaxation processes. researchgate.net For instance, in semifluorinated n-alkanes, the activation energies for dielectric relaxation were observed to depend on the length of the hydrocarbon segment of the molecule. researchgate.net

The dielectric properties can also be frequency-dependent. Some fluorinated nematic liquid crystals are designed for dual-frequency addressing, where the sign of the dielectric anisotropy (Δε) can be changed from positive at low frequencies to negative at high frequencies, enabling very fast switching times. researchgate.net

Performance in Confined Environments (e.g., Nanopores)

The behavior of liquid crystals, including fluorinated phenyl benzoates, changes significantly when they are confined to nanometer-scale geometries such as cylindrical nanopores or thin films. tandfonline.comtandfonline.commdpi.com This confinement introduces a large surface-to-volume ratio, and the interactions between the liquid crystal molecules and the pore walls become dominant, often competing with the bulk liquid crystal ordering. mdpi.com

Studies on fluorinated liquid crystals in confined environments have revealed several key phenomena:

Modified Phase Transitions: The confinement can shift, broaden, or even suppress phase transitions. For 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) confined in cylindrical nanopores (6 nm and 8 nm), dielectric spectroscopy showed that vitrification (the formation of a glassy state) occurred on cooling, similar to the bulk material. tandfonline.com However, upon heating, a two-step ordering process of molecules along the pore walls was observed, which is different from the bulk behavior. tandfonline.com

Altered Molecular Dynamics: The dynamics of the molecules are strongly affected by the confinement. For 4CFPB in nanopores, the dielectric relaxation associated with the flip-flop motion of the molecules was found to be significantly influenced by the pore size. tandfonline.com The surface layer of molecules tends to be more ordered, while the molecules in the core of the pore may exhibit more bulk-like behavior.

Director Field Configurations: The alignment of the liquid crystal director within the confined space is a compromise between the anchoring conditions at the surface, the elastic energy of the liquid crystal, and the curvature of the confinement. mdpi.com In cylindrical confinement, various director fields like the "planar radial" configuration can be adopted depending on the surface anchoring. mdpi.com

Enhanced Optical Properties: Confinement can be used to create hybrid organic-inorganic materials with tailored optical properties. For example, fluorinated bent-core liquid crystals inserted into anodic alumina (B75360) nanotubes showed promising nonlinear optical (NLO) properties, demonstrating the potential for creating functional materials for nanotechnology applications. tandfonline.com

Structure-Mesophase Relationships in Fluorinated Phenyl Benzoate Derivatives

The relationship between the molecular structure of fluorinated phenyl benzoate derivatives and their resulting mesophase behavior is complex but governed by several key principles. The targeted design of liquid crystals for specific applications relies on a deep understanding of these relationships. tandfonline.comsemanticscholar.org

Position of Fluorine Substitution: The location of the fluorine atom is critical. up.ac.zasemanticscholar.orgtandfonline.com

Lateral Substitution: A fluorine atom placed on the side (laterally) of the molecular core increases the molecular width. This steric effect can disrupt intermolecular packing, generally leading to a decrease in melting points and a reduction in the stability of the nematic phase. tandfonline.comresearchgate.net However, it can simultaneously enhance the stability of smectic phases, particularly the SmA phase, by promoting a more layered arrangement. tandfonline.comtandfonline.com

Terminal Substitution: Fluorine or a trifluoromethyl group at the end of the molecule significantly increases the molecular dipole moment and polarizability. mdpi.com This can lead to strong intermolecular interactions, often resulting in higher thermal stability and the promotion of smectic phases. mdpi.comtandfonline.com

Number of Fluorine Substituents: Increasing the number of fluorine atoms generally enhances the effects. For example, increasing the number of fluoro-substituents on the terminal phenyl groups was found to decrease nematic stability but increase the breadth of the SmA phase range. tandfonline.com The 2,3-difluorophenyl unit is particularly effective at stabilizing chiral SmC* phases while discouraging the formation of the SmA phase. up.ac.za

In essence, fluorination provides a versatile tool for fine-tuning the properties of phenyl benzoate liquid crystals. By strategically placing one or more fluorine atoms, researchers can manipulate the balance of steric and polar interactions to control melting points, transition temperatures, and the type and stability of the desired liquid crystal phase. tandfonline.com

Application as a Building Block in Organic Synthesis

The 4-(2-Fluorophenyl)benzoate structure is a valuable building block in organic synthesis, primarily due to the distinct reactivity and properties conferred by its fluorinated phenyl ring and benzoate group. These components can be manipulated independently or in concert to construct more complex and functional molecules.

Precursor in the Synthesis of Advanced Organic Materials

Fluorinated phenyl benzoates are integral to the design of advanced functional materials, particularly liquid crystals. The introduction of fluorine atoms into the molecular structure significantly influences the mesomorphic properties, such as transition temperatures and phase ranges. researchgate.net Research has demonstrated the synthesis of various liquid crystals incorporating fluorinated phenyl benzoate motifs. For instance, a series of 4′-(n-alkoxycarbonyl)phenyl 4″-[(4-(s)-2′-methylbutoxy-2,3,5,6-tetrafluorophenyl)ethynyl benzoates has been prepared, which exhibit chiral smectic C phases. tandfonline.com Similarly, new homologous series of fluorinated liquid crystals, such as 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, have been synthesized and found to display purely nematic phases. nih.govresearchgate.net

The synthesis of these materials often involves multi-step sequences where fluorinated benzoic acids or their derivatives are key intermediates. For example, the synthesis of certain azobenzene (B91143) liquid crystals with terminal double bonds utilizes the esterification of fluorine-substituted benzoic acids with pentafluorophenol. rhhz.net The strategic placement of fluorine, as seen in the 2-fluorophenyl group of this compound, allows for fine-tuning of the material's dielectric anisotropy, viscosity, and optical properties, which are critical for applications in displays and photonics. rhhz.netresearchgate.net

Intermediate in the Formation of Complex Heterocyclic Scaffolds

The structural components of this compound make it a valuable precursor for the synthesis of complex heterocyclic systems, which are foundational to many pharmaceuticals and agrochemicals. The fluorophenyl moiety can be incorporated into various heterocyclic rings, often influencing the biological activity of the final product.

A prominent example is the synthesis of indole (B1671886) derivatives. A concise preparation of [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone has been demonstrated, starting from methyl 2-methyl-3-nitrobenzoate and reacting it with 4-fluorobenzaldehyde. orgsyn.org This highlights how the fluorophenyl unit can be effectively integrated into complex scaffolds. Furthermore, derivatives of 4-fluorobenzoic acid have been used to create hydrazide hydrazones, which serve as versatile intermediates for synthesizing 1,3,4-oxadiazole (B1194373) heterocycles. globalscientificjournal.comresearchgate.net

The piperazine (B1678402) ring, another important heterocyclic scaffold in drug discovery, can also be synthesized using fluorophenyl-containing building blocks. nih.goviucr.org For instance, 4,4'-Difluorobenzhydryl piperazine is a known intermediate in the preparation of the calcium channel blocker flunarizine. nih.gov The synthesis of such compounds underscores the role of fluorinated aromatic precursors in constructing biologically active molecules. csfarmacie.czacs.org

Utilization as a Photo-Removable Protecting Group in Synthesis

Esters of 2-benzoylbenzoic acid, an isomer of the title compound, have been extensively developed as effective photo-removable protecting groups (PPGs) for alcohols and thiols. researchgate.netacs.org This functionality relies on the benzophenone (B1666685) moiety within the molecule, which can be excited by UV light. nih.govumn.edu The 2-fluorophenyl group in a compound like this compound would modulate the electronic properties and absorption characteristics of the chromophore, but the fundamental mechanism of photolysis remains consistent with the 2-benzoylbenzoate framework.

The cleavage process is initiated by the photo-excited triplet state of the benzophenone core. acs.org In the presence of a hydrogen donor, such as 2-propanol, the excited ester undergoes photoreduction to form a ketyl radical intermediate. researchgate.net This is followed by cleavage to release the protected alcohol in high yield. researchgate.netacs.org The resulting benzoate fragment typically dimerizes to form 3,3'-diphenylbiphthalidyl. researchgate.net Alternatively, in the presence of an electron donor like a primary amine, the photoproduct of the protecting group is 3-phenylphthalide, formed via a reduction pathway. researchgate.net This dual-pathway cleavage provides versatility in deprotection strategies. acs.org These PPGs have been successfully used in various applications, including the photo-affinity labeling of enzymes and the controlled release of fragrances. acs.orgnih.govumn.edu

Protecting Group CoreSubstratePhotolysis ConditionsOutcomeByproduct
2-BenzoylbenzoatePrimary/Secondary AlcoholsUV light, 2-Propanol (H-donor)High-yield deprotection3,3'-Diphenylbiphthalidyl researchgate.net
2-BenzoylbenzoatePrimary/Secondary AlcoholsUV light, Primary Amine (e--donor)High-yield deprotection3-Phenylphthalide researchgate.net
2-BenzoylbenzoateThiolsUV light, H-donorDeprotectionNot specified researchgate.net
para/meta-BenzoylbenzoateFarnesyl Pyrophosphate AnalogsUV lightInactivation of PFTase enzymeNot specified nih.govumn.edu

Rational Design of Functionalized Derivatives for Specific Material Properties

The rational design of molecules based on the this compound scaffold allows for the creation of materials with highly specific and predictable properties. Fluorine substitution is a powerful tool for tuning characteristics such as lipophilicity, thermal stability, and electronic behavior. researchgate.net This "molecular sculpting" enables the synthesis of functional materials for diverse applications, from pharmaceuticals to advanced polymers. researchgate.net

In materials science, strategic fluorination is used to control the hydrophilic-lipophilic balance (HLB) of molecules, leading to materials with enhanced oxidative resistance and unique surface properties. researchgate.net For example, modifying nanocellulose surfaces with fluorine-based agents can induce both hydrophobicity and oleophobicity. mdpi.com In the context of liquid crystals, the systematic variation of fluorinated substituents on phenyl benzoate cores allows for precise control over mesomorphic and optical properties, which is essential for display technologies. nih.govresearchgate.net

This design approach is also critical in medicinal chemistry. By starting with highly fluorinated benzoates, photocatalytic hydrodefluorination (HDF) can be used to selectively remove fluorine atoms, providing access to a wide array of partially fluorinated derivatives. researchgate.net This method facilitates the synthesis of key intermediates for active pharmaceutical ingredients like sitagliptin (B1680988) and diflunisal, demonstrating how rational functionalization of a simple fluorinated benzoate core can lead to complex and valuable molecules. researchgate.net

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering aims to control this arrangement through the strategic use of intermolecular interactions. The fluorine atom in this compound plays a crucial and often dominant role in directing self-assembly through a variety of weak, non-covalent interactions.

Influence of Fluorine on Self-Assembly and Non-Covalent Interactions

The presence of a fluorine atom on the phenyl ring introduces the possibility of several key non-covalent interactions that guide molecular self-assembly and stabilize crystal lattices. While fluorine is a poor hydrogen bond acceptor in many contexts, the C–H···F interaction is frequently observed in the crystal packing of fluorinated organic compounds and is considered a significant structure-directing force. researchgate.netresearchgate.net Studies on fluorinated phenyl benzoates and related benzamides have shown that weak intermolecular forces such as C–H···F, C–H···O, C–F···π, and π···π stacking are the primary contributors to the stability of the crystal structure. researchgate.netacs.org

Interaction TypeDescriptionSignificance in Fluorinated Benzoates
C–H···OA hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen.Forms robust, chain-like motifs that are a primary organizing feature in the crystal packing of phenyl benzoates. acs.org
C–H···FA weak hydrogen bond between a C-H donor and an organic fluorine acceptor.A significant structure-directing interaction, often working in concert with other forces to build the crystal lattice. researchgate.netacs.org
π···π StackingAn attractive, non-covalent interaction between aromatic rings.Contributes to the stability of the crystal packing by allowing face-to-face arrangement of molecular layers. acs.org
C–F···πAn interaction between the electrophilic carbon of a C-F bond and a π-system.Influences the orientation of adjacent molecules and contributes to overall lattice stability. acs.org
F···FContacts between fluorine atoms on adjacent molecules.Can be either attractive or repulsive depending on geometry; their role is often debated but they are frequently observed in crystal structures. researchgate.net

Design of Molecular Crystals with Tunable Properties

The strategic design of molecular crystals with tailored physical and chemical properties is a cornerstone of modern materials science. By manipulating the arrangement of molecules in the solid state, known as crystal engineering, researchers can control a material's bulk properties, such as its mechanical flexibility, optical response, and thermal stability. This compound and its analogues serve as exemplary scaffolds in this endeavor. The introduction of substituents, particularly fluorine atoms, onto the phenyl benzoate framework allows for the fine-tuning of intermolecular interactions, which in turn dictates the supramolecular architecture and the ultimate properties of the crystal.

The crystal packing in these systems is primarily governed by a network of weak, non-covalent interactions. These include C–H···O and C–H···F hydrogen bonds, halogen bonds, and π–π stacking interactions. acs.org The directionality and strength of these interactions can be systematically modified through chemical substitution on the aromatic rings. This control over the molecular assembly is fundamental to achieving predictable and tunable material characteristics. acs.orgrsc.org

The tunability of properties in phenyl benzoate analogues is evident in their mechanical and optoelectronic behaviors. For instance, by carefully balancing intermolecular forces like halogen bonding and C–H···O hydrogen bonds, it is possible to design crystals that exhibit unique mechanical responses. Research on analogues such as 4-chlorophenyl 4'-nitrobenzoate has shown that modifying these interactions can transform a crystal from being elastic to plastic, and even create materials with multiple bendable faces that can be physically twisted into helical shapes. acs.org This demonstrates a high degree of control over mechanical properties by adjusting the underlying molecular synthons.

Furthermore, the optoelectronic properties of molecular crystals are intrinsically linked to their packing structure. nih.gov The relative orientation of molecules, particularly the π-π stacking modes (e.g., H-, J-, or X-aggregation), determines the electronic coupling between adjacent units and thus influences properties like luminescence. nih.govresearchgate.net By engineering the crystal packing of fluorinated phenyl benzoates, it is possible to control the intermolecular arrangement and thereby tune the material's emission color and other photophysical characteristics. rsc.org

Detailed research into specific analogues of this compound provides insight into the structural nuances that affect crystal properties. The analysis of crystal structures reveals how substitutions influence key geometric parameters, such as the dihedral angle between the aromatic rings, and the specific intermolecular contacts that stabilize the crystal lattice.

Compound NameDihedral Angle Between Aromatic Rings (°)Key Intermolecular Interactions
2-Chloro-6-fluorophenyl 4-chlorobenzoate (B1228818)49.96 (12)C—H···O, C—H···Cl
2-(4-Fluorophenyl)-2-oxoethyl 2-methoxybenzoate73.68 (6)C—H···O, C—H···F, π-π stacking

Table 1: Crystallographic data for selected analogues, illustrating how chemical modification impacts molecular conformation and intermolecular bonding. Data sourced from iucr.orgresearchgate.net.

This ability to systematically alter molecular structure to direct crystal packing and, consequently, function, places this compound and its derivatives at the forefront of designing advanced organic materials.

Advanced Analytical Methodologies for Research and Purity Assessment of Fluorophenyl Benzoates

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 4-(2-Fluorophenyl)benzoate, various chromatographic techniques are employed to determine its purity, quantify its presence in a mixture, and resolve any stereoisomers if applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used for purity assessment and quantitative analysis due to its high resolution, sensitivity, and reproducibility.

For the analysis of fluorophenyl benzoates, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The choice of stationary phase is critical for achieving optimal separation. While traditional C18 columns are widely used, fluorinated stationary phases, such as those with a pentafluorophenyl (PFP) or a fluorophenyl ligand, can offer alternative selectivity for aromatic and halogenated compounds. restek.comchromatographyonline.com These phases can provide enhanced retention and resolution due to specific interactions like dipole-dipole and π-π interactions between the stationary phase and the fluorinated analyte. restek.comrestek.com

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of components with a wide range of polarities. UV detection is commonly used for quantification, with the wavelength set to a value where the analyte exhibits maximum absorbance, which for aromatic esters is often in the range of 230-280 nm.

Table 1: Illustrative HPLC Conditions for Analysis of Fluorophenyl Benzoates

ParameterCondition
Column Fluorophenyl Stationary Phase (e.g., Raptor FluoroPhenyl, 100 x 4.6 mm, 2.7 µm) restek.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL
This table presents a hypothetical set of HPLC conditions based on methods used for similar fluorinated aromatic compounds. Actual conditions for this compound would require method development and validation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. As an ester, this compound is likely to be sufficiently volatile for GC analysis without the need for derivatization. copernicus.org Derivatization is a process where the analyte is chemically modified to make it more suitable for a particular analytical technique, for instance, to increase its volatility or improve its detection. frontiersin.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and the separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the stationary phase is critical, with common choices for aromatic esters including non-polar phases like 5% phenyl-poly(dimethylsiloxane) or mid-polarity phases.

A temperature program is often used, where the column temperature is gradually increased during the analysis. libretexts.orgacs.org This allows for the efficient elution of compounds with a range of boiling points. A Flame Ionization Detector (FID) is a common detector for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.

Table 2: Representative GC Conditions for Analysis of Aromatic Esters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL (split injection)
This table provides an example of GC conditions that could be adapted for the analysis of this compound. Method optimization would be necessary.

Chiral Chromatography for Enantiomeric Separations

If this compound or its derivatives possess chirality (i.e., exist as non-superimposable mirror images called enantiomers), chiral chromatography is essential for their separation and quantification. The separation of enantiomers is of great importance in many fields, as different enantiomers can have distinct biological activities.

Chiral chromatography is most commonly performed using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including esters. mdpi.comtandfonline.com The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, significantly influences the separation. The elution order of the enantiomers can also depend on the specific CSP and mobile phase used. mdpi.com

Table 3: General Approach for Chiral HPLC Separation of Fluorinated Esters

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) mdpi.comtandfonline.com
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) or Acetonitrile / Water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
This table outlines a general strategy for developing a chiral separation method for derivatives of this compound. The specific CSP and mobile phase would need to be screened and optimized.

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for the unambiguous identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. This technique is particularly valuable for the trace analysis of impurities and for providing structural information.

After separation on an HPLC column, the analyte is ionized, and the resulting ions are analyzed by the mass spectrometer. For compounds like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. restek.com

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For fluorinated compounds, the loss of a fluorine atom or a hydrofluoric acid molecule (HF) can be observed in the mass spectrum. whitman.edu

Table 4: Illustrative LC-MS/MS Parameters for Fluorophenyl Compounds

ParameterCondition
LC System UHPLC with a Fluorophenyl or C18 column
Mobile Phase Acetonitrile / Water gradient with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive or Negative Ion Mode
MS Analyzer Triple Quadrupole or Orbitrap
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural analysis
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ of this compound
Collision Gas Argon
This table provides a general overview of LC-MS/MS settings. The specific precursor and product ions would need to be determined experimentally for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. researchgate.net It is a workhorse technique for the identification and quantification of volatile and semi-volatile organic compounds.

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum shows the molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern serves as a "fingerprint" for the compound and can be compared to spectral libraries for identification. libretexts.org For aromatic esters, characteristic fragments often include the acylium ion (from the cleavage of the ester bond) and ions related to the aromatic rings. pharmacy180.com

GC-MS is particularly useful for analyzing impurities in this compound that are volatile, such as residual solvents or by-products from its synthesis.

Table 5: Representative GC-MS Conditions for Aromatic Ester Analysis

ParameterCondition
GC System Capillary GC with a non-polar or mid-polarity column (e.g., HP-5MS)
Injector Split/Splitless, 250 °C
Oven Program 70 °C (2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier Gas Helium, 1.0 mL/min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 40-500
Ion Source Temperature 230 °C
This table presents typical GC-MS parameters that can be applied to the analysis of this compound. Library matching and interpretation of the fragmentation pattern are key to identification.

Thermal Analysis Methods

Thermal analysis methods are crucial in characterizing the thermal properties of materials like this compound. These techniques provide valuable insights into phase transitions, thermal stability, and other temperature-dependent behaviors.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the determination of various thermal events such as melting points, glass transitions, and liquid crystal phase transitions.

For fluorophenyl benzoates, DSC is instrumental in identifying the temperatures and enthalpies associated with their mesophase transitions. The analysis of this compound would involve heating and cooling cycles to observe its phase behavior. The resulting DSC thermogram would show peaks corresponding to the transitions between crystalline, liquid crystalline, and isotropic liquid phases. The temperatures of these peaks are key identifiers of the phase transition points, and the area under the peaks corresponds to the enthalpy change of the transition, providing quantitative data on the energy involved.

Table 1: Hypothetical DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting (Crystal to Nematic)12085
Clearing (Nematic to Isotropic)1502.5

Note: The data in this table is hypothetical and for illustrative purposes.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition temperature of materials.

When analyzing this compound using TGA, the sample would be heated at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of weight loss is a critical parameter, indicating the beginning of thermal decomposition. This provides a clear measure of the upper-temperature limit at which the compound is stable. For materials like liquid crystals, understanding thermal stability is vital for their application in devices that may operate at elevated temperatures.

Specialized Analytical Techniques for Material Characterization

Beyond standard thermal analysis, specialized techniques are employed to investigate the unique properties of liquid crystalline materials, including their optical and dielectric behaviors.

Polarized Optical Microscopy (POM) for Mesophase Texture and Behavior

Polarized Optical Microscopy (POM) is an essential tool for the identification and characterization of liquid crystal phases. By observing a thin sample of the material between two crossed polarizers, the characteristic textures of different mesophases can be identified.

For this compound, POM would be used in conjunction with a hot stage to control the temperature of the sample. As the compound is heated and cooled through its phase transitions (as identified by DSC), the changes in the observed textures would confirm the nature of the liquid crystal phases. For example, a nematic phase would exhibit a characteristic schlieren or threaded texture. The visual information obtained from POM is complementary to the quantitative data from DSC, providing a comprehensive understanding of the material's phase behavior.

Broadband Dielectric Spectroscopy (BDS) for Molecular Dynamics and Relaxation Processes

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying the molecular dynamics and relaxation processes in materials. It measures the dielectric properties of a sample as a function of frequency. By applying an alternating electric field, the response of the molecular dipoles within the material can be probed.

In the context of this compound, which possesses a permanent dipole moment due to the fluorine atom, BDS can provide detailed information about the rotational dynamics of the molecules. The technique can identify different relaxation processes, such as the reorientation of molecules around their short and long axes. The temperature dependence of these relaxation times can be used to determine activation energies, offering deep insights into the molecular motions that govern the macroscopic properties of the liquid crystal.

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